tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate is an organic compound that features a tert-butyl group attached to a carbamate moiety
Mechanism of Action
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .
Mode of Action
The mode of action of N-boc-l-threoninol is not directly stated in the available resources. The tert-butyl group, which is part of this compound, is known for its unique reactivity pattern. This reactivity is utilized in various chemical transformations .
Biochemical Pathways
The tert-butyl group, a component of this compound, is known to be involved in various biosynthetic and biodegradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with (2R,3R)-1,3-dihydroxybutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates or other derivatives.
Scientific Research Applications
tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar structure but lacks the dihydroxybutan-2-yl moiety.
tert-Butyl-N-methylcarbamate: Contains a methyl group instead of the dihydroxybutan-2-yl group.
tert-Butyl ((2R,3R,5R,6R,7R,8R)-cuban-1-yl)carbamate: Features a cubane structure instead of the butane backbone.
Uniqueness
tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate is unique due to the presence of both the tert-butyl and dihydroxybutan-2-yl groups. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
tert-butyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-6(12)7(5-11)10-8(13)14-9(2,3)4/h6-7,11-12H,5H2,1-4H3,(H,10,13)/t6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYCVLSBSJEPCJ-RNFRBKRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CO)NC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.